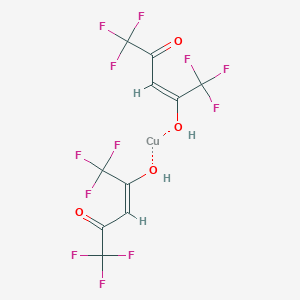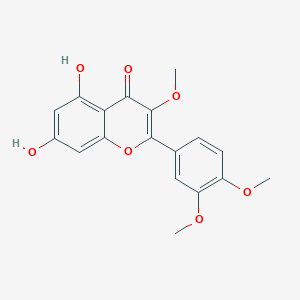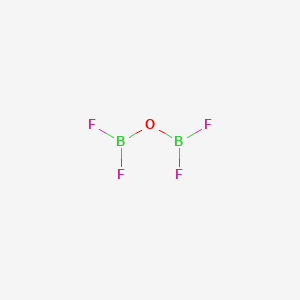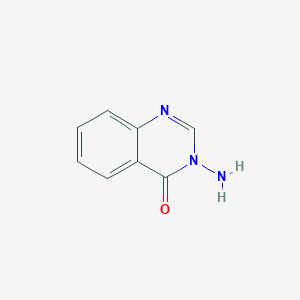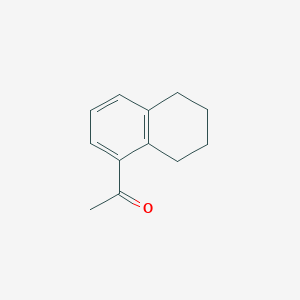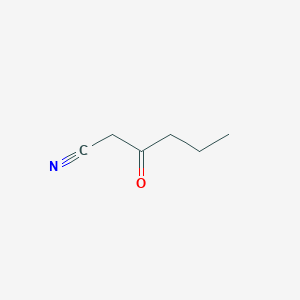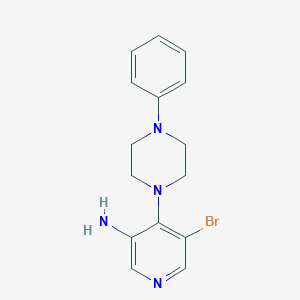
Piperazine, 1-(3-amino-5-bromo-4-pyridyl)-4-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Piperazine, 1-(3-amino-5-bromo-4-pyridyl)-4-phenyl- is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a heterocyclic organic compound that contains nitrogen atoms in its ring structure. The synthesis method of Piperazine, 1-(3-amino-5-bromo-4-pyridyl)-4-phenyl- involves several steps, including the reaction of pyridine and phenylmagnesium bromide, followed by the reaction with 1,2-dibromoethane and ammonia.
作用机制
The mechanism of action of Piperazine, 1-(3-amino-5-bromo-4-pyridyl)-4-phenyl- is not fully understood. However, studies have shown that it inhibits the activity of several enzymes and pathways that are involved in cancer cell growth and inflammation. It has been shown to inhibit the activity of AKT and mTOR, which are important signaling pathways in cancer cells. It also inhibits the activity of NF-κB, which is a key regulator of inflammation.
Biochemical and Physiological Effects
Piperazine, 1-(3-amino-5-bromo-4-pyridyl)-4-phenyl- has been shown to have several biochemical and physiological effects. In animal models, it has been shown to reduce tumor growth and improve survival rates. It also reduces inflammation and improves symptoms in animal models of inflammatory diseases. In vitro studies have shown that it induces apoptosis and cell cycle arrest in cancer cells.
实验室实验的优点和局限性
One of the main advantages of using Piperazine, 1-(3-amino-5-bromo-4-pyridyl)-4-phenyl- in lab experiments is its well-established synthesis method. This allows for the production of large quantities of the compound for research purposes. It also has a relatively low toxicity profile, making it suitable for in vivo studies.
One of the limitations of using Piperazine, 1-(3-amino-5-bromo-4-pyridyl)-4-phenyl- in lab experiments is its limited solubility in water. This can make it difficult to administer in vivo and can limit its use in certain experiments. It also has a relatively short half-life, which can make it difficult to study its long-term effects in vivo.
未来方向
There are several future directions for research on Piperazine, 1-(3-amino-5-bromo-4-pyridyl)-4-phenyl-. One area of research is the development of more efficient synthesis methods to produce the compound. Another area of research is the investigation of its potential as a therapeutic agent for other diseases, such as neurodegenerative diseases and autoimmune disorders. Additionally, more studies are needed to fully understand its mechanism of action and to determine its long-term effects in vivo.
合成方法
The synthesis of Piperazine, 1-(3-amino-5-bromo-4-pyridyl)-4-phenyl- involves the reaction of pyridine and phenylmagnesium bromide, followed by the reaction with 1,2-dibromoethane and ammonia. The reaction yields a white crystalline powder that is purified using column chromatography. This synthesis method has been well-established in the literature and has been used to produce Piperazine, 1-(3-amino-5-bromo-4-pyridyl)-4-phenyl- in large quantities for scientific research purposes.
科学研究应用
Piperazine, 1-(3-amino-5-bromo-4-pyridyl)-4-phenyl- has been extensively studied for its potential therapeutic applications. One of the main areas of research is its anti-cancer properties. Studies have shown that Piperazine, 1-(3-amino-5-bromo-4-pyridyl)-4-phenyl- inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to enhance the cytotoxic effects of chemotherapy drugs.
In addition to its anti-cancer properties, Piperazine, 1-(3-amino-5-bromo-4-pyridyl)-4-phenyl- has been studied for its potential as an anti-inflammatory agent. Studies have shown that it inhibits the production of pro-inflammatory cytokines and reduces inflammation in animal models of inflammatory diseases.
属性
CAS 编号 |
14549-62-3 |
|---|---|
产品名称 |
Piperazine, 1-(3-amino-5-bromo-4-pyridyl)-4-phenyl- |
分子式 |
C15H17BrN4 |
分子量 |
333.23 g/mol |
IUPAC 名称 |
5-bromo-4-(4-phenylpiperazin-1-yl)pyridin-3-amine |
InChI |
InChI=1S/C15H17BrN4/c16-13-10-18-11-14(17)15(13)20-8-6-19(7-9-20)12-4-2-1-3-5-12/h1-5,10-11H,6-9,17H2 |
InChI 键 |
WTUPIFDULMNGBJ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=C(C=NC=C3N)Br |
规范 SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=C(C=NC=C3N)Br |
其他 CAS 编号 |
14549-62-3 |
同义词 |
5-Bromo-4-(4-phenyl-1-piperazinyl)-3-pyridinamine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






